molecular formula C17H18N4O B2965754 4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile CAS No. 338773-33-4

4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile

Cat. No. B2965754
CAS RN: 338773-33-4
M. Wt: 294.358
InChI Key: CVDPZJYJZIAFSJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile is a chemical compound with the molecular formula C16H19N3O . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

The synthesis of 4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile and similar compounds involves multi-step reactions . For instance, a new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

A study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, related to the queried compound, demonstrated its utility as a co-sensitizer dye in DSSCs. The molecule showed a significantly higher molar extinction coefficient than the standard N719 dye, and DSSCs utilizing it achieved 1.78 times better efficiency than those based on N719 alone. This suggests that derivatives of nicotinonitrile could play a crucial role in enhancing the spectral coverage and efficiency of solar cells (B. Hemavathi et al., 2019).

Antimycobacterial Agents

Nicotinonitrile derivatives have also been investigated for their potential as antimycobacterial agents. A palladium-catalyzed synthesis route for benzonitrile/nicotinonitrile-based s-triazines showed several compounds with profound activity against Mycobacterium tuberculosis H37Rv, indicating potential avenues for developing new treatments against tuberculosis (Amit B. Patel et al., 2014).

Corrosion Inhibition

Research into nicotinonitriles as corrosion inhibitors for mild steel in hydrochloric acid solutions revealed that these compounds, including derivatives like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles, exhibit excellent inhibition efficiencies through adsorption on the metal surface. This highlights their potential use in protecting industrial materials from corrosion (Priyanka Singh et al., 2016).

Antimicrobial Activity

The synthesis and characterization of certain nicotinonitrile derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the role of nicotinonitrile compounds in the development of new antimicrobial agents (J. V. Guna et al., 2015).

Luminescent Materials

Studies on nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, indicate their potential as blue light-emitting materials for photophysical applications. This research underscores the versatility of nicotinonitrile compounds in the development of new luminescent materials (T. N. Ahipa et al., 2014).

properties

IUPAC Name

4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDPZJYJZIAFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile

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